molecular formula C13H16O4 B584051 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester CAS No. 246219-23-8

4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester

Cat. No.: B584051
CAS No.: 246219-23-8
M. Wt: 236.267
InChI Key: BDCUIFGTTIEBLT-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester undergoes various chemical reactions, including:

Scientific Research Applications

4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester is widely used in scientific research, particularly in:

    Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is used in studying enzyme mechanisms and protein interactions due to its reactive epoxide group.

    Medicine: Research involving this compound includes drug development and the study of metabolic pathways.

    Industry: It is utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester involves its reactive epoxide group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, thereby affecting their function and activity. The compound targets specific molecular pathways, making it useful in studying biochemical processes.

Comparison with Similar Compounds

Similar compounds to 4-[(2R)-Oxiranylmethoxy]benzenepropanoic Acid Methyl Ester include:

This compound stands out due to its unique combination of functional groups, making it versatile for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[4-[[(2R)-oxiran-2-yl]methoxy]phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-15-13(14)7-4-10-2-5-11(6-3-10)16-8-12-9-17-12/h2-3,5-6,12H,4,7-9H2,1H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDCUIFGTTIEBLT-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)OCC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CCC1=CC=C(C=C1)OC[C@H]2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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